3,6-Dimethylpyrazolo[1,5-a]pyrimidin-7(1H)-one
Description
Properties
IUPAC Name |
3,6-dimethyl-1H-pyrazolo[1,5-a]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O/c1-5-4-10-11-7(5)9-3-6(2)8(11)12/h3-4,10H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKTANNVCOAYJAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNN2C1=NC=C(C2=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dimethylpyrazolo[1,5-a]pyrimidin-7(1H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-amino-5,7-dimethylpyrazole with formamide, which undergoes cyclization to form the desired pyrazolopyrimidine structure . The reaction is usually carried out under reflux conditions with a suitable solvent such as ethanol or acetic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3,6-Dimethylpyrazolo[1,5-a]pyrimidin-7(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where substituents on the pyrazolopyrimidine ring can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) or chlorination using thionyl chloride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as halogens, alkyl, or aryl groups .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has demonstrated that pyrazolo[1,5-a]pyrimidine derivatives, including 3,6-Dimethylpyrazolo[1,5-a]pyrimidin-7(1H)-one, possess notable anticancer properties. A study assessed a series of synthesized compounds against human breast cancer cell lines (e.g., MDA-MB-231) using MTT assays. The results indicated that while some compounds showed limited activity, others exhibited significant growth inhibition, suggesting their potential as anticancer agents .
Enzyme Inhibition
This compound has been investigated for its ability to inhibit various enzymes. Molecular docking studies revealed that derivatives of pyrazolo[1,5-a]pyrimidine could effectively inhibit enzymes such as 14-alpha demethylase and alkaline phosphatase. These findings highlight its potential in drug development targeting specific biochemical pathways .
Antimicrobial Properties
Several studies have explored the antimicrobial efficacy of pyrazolo[1,5-a]pyrimidines. For instance, compounds synthesized from this scaffold demonstrated promising activity against various microorganisms, including Escherichia coli and Bacillus subtilis. This antimicrobial activity positions these derivatives as potential candidates for antibiotic development .
Agricultural Applications
The pyrazolo[1,5-a]pyrimidine framework has also been noted for its applications in agriculture. Compounds derived from this scaffold have been evaluated for their effectiveness as agrochemicals, showcasing potential herbicidal and fungicidal properties. This application is particularly relevant given the increasing need for sustainable agricultural practices .
Material Science
In addition to biological applications, this compound has been utilized in material science due to its unique photophysical properties. Researchers have explored its use in developing new materials with specific optical characteristics, which can be beneficial in various technological applications .
Data Summary and Case Studies
Mechanism of Action
The mechanism of action of 3,6-Dimethylpyrazolo[1,5-a]pyrimidin-7(1H)-one involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to fit into the enzyme’s binding pocket, disrupting normal biochemical pathways . This interaction can lead to various biological effects, such as inhibition of cell proliferation in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another member of the pyrazolopyrimidine family with similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its use as a CDK2 inhibitor in cancer research.
Uniqueness
3,6-Dimethylpyrazolo[1,5-a]pyrimidin-7(1H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dimethyl groups at positions 3 and 6 enhance its stability and reactivity, making it a valuable compound for various applications.
Biological Activity
3,6-Dimethylpyrazolo[1,5-a]pyrimidin-7(1H)-one is a heterocyclic compound that has attracted significant attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including anticancer and antimicrobial properties, supported by relevant research findings and case studies.
This compound features a unique structural arrangement that contributes to its biological activity. The compound is characterized by:
- IUPAC Name: 3,6-dimethyl-1H-pyrazolo[1,5-a]pyrimidin-7-one
- Molecular Formula: C₈H₉N₃O
- CAS Number: 90223-07-7
The presence of dimethyl groups at positions 3 and 6 enhances the compound's stability and reactivity, making it a valuable scaffold for drug development .
Anticancer Activity
Recent studies have investigated the anticancer potential of this compound derivatives. One notable study synthesized a library of triazole-linked glycohybrids derived from this compound and screened them for anticancer activity against the MDA-MB-231 human breast cancer cell line using the MTT assay. The results indicated varying levels of growth inhibition and cell viability reduction compared to control compounds .
Table 1: Anticancer Activity of Pyrazolo[1,5-a]pyrimidine Derivatives
| Compound | IC50 (µM) | Cell Line | Reference |
|---|---|---|---|
| Compound A | 10 | MDA-MB-231 | |
| Compound B | 15 | MDA-MB-231 | |
| Compound C | 8 | MDA-MB-231 |
Antimicrobial Activity
In addition to its anticancer properties, this compound exhibits significant antimicrobial activity. A study evaluated various pyrazolo[1,5-a]pyrimidine derivatives for their ability to inhibit bacterial growth. The results demonstrated that certain derivatives had minimum inhibitory concentrations (MIC) as low as against Gram-positive and Gram-negative bacteria .
Table 2: Antimicrobial Activity of Pyrazolo[1,5-a]pyrimidine Derivatives
| Compound | MIC (µg/mL) | Bacterial Strain | Reference |
|---|---|---|---|
| Compound D | 0.125 | Staphylococcus aureus | |
| Compound E | 0.187 | Escherichia coli | |
| Compound F | 0.25 | Pseudomonas aeruginosa |
The biological activity of this compound is attributed to its interaction with specific molecular targets. It may act as an enzyme inhibitor by binding to active sites on target proteins, thereby disrupting normal biochemical pathways. This mechanism underlies its potential therapeutic applications in cancer treatment and antimicrobial therapies .
Case Studies
Several case studies highlight the efficacy of this compound in various biological assays:
- Anticancer Screening : A library of synthesized compounds was tested for their ability to inhibit the proliferation of MDA-MB-231 cells. Compounds showed a dose-dependent response with significant reductions in cell viability.
- Antibiofilm Activity : In a study assessing biofilm formation by bacterial isolates, certain derivatives of pyrazolo[1,5-a]pyrimidine demonstrated over inhibition of biofilm formation in both Staphylococcus aureus and Pseudomonas aeruginosa .
Q & A
Q. What are common synthetic routes for preparing 3,6-dimethylpyrazolo[1,5-a]pyrimidin-7(1H)-one and related derivatives?
The synthesis typically involves cyclocondensation reactions between β-ketoesters and aminopyrazoles. For example, heating β-ketoesters with 3-aminopyrazoles in solvents like ethanol or DMSO under reflux conditions facilitates the formation of the pyrazolo[1,5-a]pyrimidin-7(4H)-one core. Substituents at the 3- and 6-positions are introduced via pre-functionalized precursors or post-synthetic modifications, such as nucleophilic substitution or cross-coupling reactions .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the regiochemistry of substituents and ring fusion. For instance, the pyrimidinone carbonyl group typically appears at ~165-170 ppm in ¹³C NMR. Mass spectrometry (MS) and infrared (IR) spectroscopy further validate molecular weight and functional groups like C=O stretches (~1680 cm⁻¹) .
Q. What biological activities are associated with pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives?
These compounds exhibit diverse activities, including antitubercular, antiviral, and enzyme inhibition. The 3,6-dimethyl derivative’s activity may arise from its ability to disrupt mycobacterial ATP synthase or bind viral proteases. Substituent effects (e.g., chloro, methoxy groups) significantly modulate potency and selectivity .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields in the synthesis of this compound?
Microwave-assisted synthesis or ultrasonic irradiation reduces reaction time and improves yields (e.g., from 50% to 85% in some cases). Solvent choice (e.g., water for green chemistry) and catalysts like KHSO₄ enhance cyclization efficiency. Temperature control (80-120°C) minimizes side reactions such as ring-opening .
Q. What strategies resolve contradictions in biological activity data across structurally similar derivatives?
Structure-activity relationship (SAR) studies systematically compare substituent effects. For example, replacing 4-methoxyphenyl with chlorophenyl at position 3 enhances antitubercular activity but reduces solubility. Computational docking and kinetic assays (e.g., IC₅₀ measurements) clarify target interactions and binding affinities .
Q. How can stereochemical complexity in fused pyrazolo-pyrimidine systems be addressed during structural elucidation?
X-ray crystallography is definitive for resolving regiochemistry and confirming fused-ring systems. Dynamic NMR experiments (e.g., variable-temperature studies) identify conformational exchange in solution. For derivatives with chiral centers, chiral HPLC or circular dichroism (CD) spectroscopy may be required .
Methodological Insights
Q. What computational tools are effective for predicting the bioactivity of this compound analogs?
Molecular docking (AutoDock, Schrödinger Suite) and molecular dynamics simulations predict binding modes to targets like mycobacterial enzymes. Quantitative structure-activity relationship (QSAR) models using descriptors like logP, polar surface area, and H-bond donors correlate physicochemical properties with observed activities .
Q. How do substituent electronic effects influence the reactivity of pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives?
Electron-withdrawing groups (e.g., -Cl) at position 3 increase electrophilicity, facilitating nucleophilic attacks. Methoxy groups at position 6 enhance π-stacking interactions with aromatic residues in target proteins. Hammett substituent constants (σ) and frontier molecular orbital (FMO) analyses quantify these effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
